molecular formula C20H38N5O16P3S B12075187 [[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12075187
M. Wt: 729.5 g/mol
InChI Key: CQNYHJXUEWCFOQ-MKFYTORXSA-N
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Description

The compound [[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amino, sulfanyl, and phosphoryl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate diol precursors.

    Introduction of the diazinan ring: This step may involve the condensation of amine and carbonyl compounds under controlled conditions.

    Attachment of the amino and sulfanyl groups: These functional groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as chromatography and crystallization to isolate the desired product.

    Scale-up: Adapting laboratory-scale procedures to industrial-scale production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: New derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biochemical activities. The presence of amino and sulfanyl groups suggests it could interact with proteins and enzymes, possibly serving as an inhibitor or activator.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its complex structure and functional groups might enable it to interact with biological targets, leading to the development of new drugs or diagnostic agents.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a reagent in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound could bind to the active site of enzymes, preventing substrate binding and activity.

    Receptor modulation: It might interact with cellular receptors, altering signal transduction pathways.

    Protein binding: The compound could form covalent or non-covalent bonds with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    [(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: shares similarities with other phosphorylated amino acid derivatives and nucleotides.

Uniqueness

    Functional Group Diversity: This compound’s unique combination of amino, sulfanyl, and phosphoryl groups sets it apart from simpler analogs.

    Complex Structure: Its multi-ring structure and multiple chiral centers contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H38N5O16P3S

Molecular Weight

729.5 g/mol

IUPAC Name

[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H38N5O16P3S/c21-13(11-45)19(29)23-6-4-2-1-3-5-22-16(27)7-12-9-25(20(30)24-18(12)28)17-8-14(26)15(39-17)10-38-43(34,35)41-44(36,37)40-42(31,32)33/h12-15,17,26,45H,1-11,21H2,(H,22,27)(H,23,29)(H,34,35)(H,36,37)(H,24,28,30)(H2,31,32,33)/t12?,13-,14+,15-,17-/m1/s1

InChI Key

CQNYHJXUEWCFOQ-MKFYTORXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)[C@@H](CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)CC(=O)NCCCCCCNC(=O)C(CS)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Origin of Product

United States

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